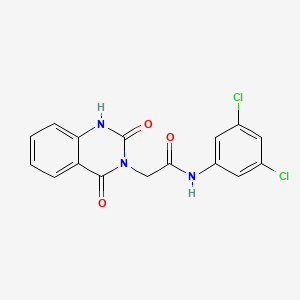

N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Description

N-(3,5-Dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic acetamide derivative featuring a quinazolinone core substituted with a 3,5-dichlorophenyl group. The quinazolinone moiety (2-hydroxy-4-oxo) confers hydrogen-bonding capabilities, while the 3,5-dichlorophenyl substituent introduces strong electron-withdrawing effects, influencing both physicochemical properties (e.g., solubility, crystallinity) and biological interactions. This compound is structurally analogous to pharmacologically active acetamides, which often exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .

Properties

Molecular Formula |

C16H11Cl2N3O3 |

|---|---|

Molecular Weight |

364.2 g/mol |

IUPAC Name |

N-(3,5-dichlorophenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |

InChI |

InChI=1S/C16H11Cl2N3O3/c17-9-5-10(18)7-11(6-9)19-14(22)8-21-15(23)12-3-1-2-4-13(12)20-16(21)24/h1-7H,8H2,(H,19,22)(H,20,24) |

InChI Key |

HGGXLILWEWKSTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

Introduction of the 3,5-Dichlorophenyl Group: This step involves the coupling of the quinazolinone core with 3,5-dichlorophenyl acetic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Final Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially leading to the formation of hydroquinazoline derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

Oxidation: Quinazolinone derivatives with higher oxidation states.

Reduction: Hydroquinazoline derivatives.

Substitution: Compounds with various substituents replacing the chlorine atoms on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Medicine

In medicine, derivatives of quinazolinone are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. This compound could serve as a lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stable chemical structure and reactivity.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. This interaction can lead to the inhibition of enzyme activity or the blocking of receptor signaling pathways, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide and its analogs:

Structural and Electronic Effects

- Quinazolinone vs. Naphthyl: The 2-hydroxy-4-oxoquinazolinone core enables hydrogen bonding with biological targets (e.g., via the hydroxyl and carbonyl groups), whereas naphthyl-containing analogs rely on hydrophobic interactions .

Biological Activity

N-(3,5-dichlorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound belonging to the class of quinazolinone derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial and anticancer properties. The structural features of this compound, particularly the dichlorophenyl moiety and the hydroxy group on the quinazolinone core, suggest enhanced biological activity compared to other derivatives.

- Molecular Formula : C16H11Cl2N3O3

- Molecular Weight : 364.2 g/mol

The compound features a fused benzene and pyrimidine ring system, contributing to its pharmacological profile. The presence of acetamide and hydroxy groups enhances its solubility and reactivity, making it a candidate for various biological applications.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that certain quinazoline derivatives can inhibit tumor growth in various cancer cell lines.

Case Studies

- In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of quinazoline derivatives on human cancer cell lines MCF7 (breast) and A549 (lung). The results demonstrated that specific derivatives exhibited IC50 values around 0.096 μM against EGFR inhibition, indicating strong anticancer potential .

- Molecular Docking Studies : Molecular docking studies have been conducted to understand the interaction of quinazoline derivatives with biological targets. For example, compounds were found to bind effectively to the active sites of EGFR, suggesting mechanisms for their anticancer effects .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Similar compounds have shown effectiveness against various bacterial strains.

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-2-(2-hydroxyquinazolin-4(3H)-one) | Chlorophenyl group; hydroxyquinazoline | Antimicrobial |

| N-(2-methylphenyl)-2-(2-hydroxyquinazolin-4(3H)-one) | Methylphenyl group; hydroxyquinazoline | Anticancer |

| 3-(5-amino-2-methyl-4-oxoquinazolin-3(4H)-yl)piperidine | Piperidine moiety; amino group | Anticancer |

The unique combination of structural features in this compound may enhance its biological activity compared to other derivatives lacking these features .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.

- Interaction with Receptors : Binding affinity studies indicate that this compound may interact with various cellular receptors, influencing signaling pathways related to tumor growth and microbial resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.